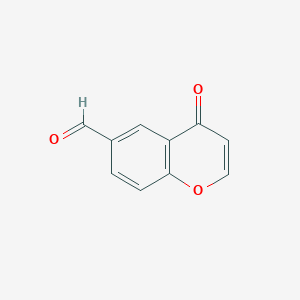

4-Oxochromene-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxochromene-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVMCHPSMCYXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=O)C=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxochromene 6 Carbaldehyde and Analogs

General Strategies for Chromone-Carbaldehyde Synthesis

The construction of the chromone-carbaldehyde framework can be approached through several synthetic routes. These strategies often involve either the pre-functionalization of a starting material that is then cyclized to form the chromone (B188151) ring, or the direct formylation of a pre-existing chromone nucleus.

Vilsmeier-Haack Formylation in Chromone Ring Construction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comiaamonline.orgslideshare.netorganic-chemistry.org In the context of chromone synthesis, this reaction is particularly effective for the one-step formation of 3-formylchromones from ortho-hydroxyacetophenones. ijpcbs.comuchile.clsciforum.net The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgslideshare.netorganic-chemistry.org

The mechanism commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. wikipedia.org This potent electrophile then reacts with the enol or enolate form of the o-hydroxyacetophenone. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the phenolic oxygen, and elimination of dimethylamine (B145610) and water leads to the formation of the chromone-3-carbaldehyde. uchile.cl This methodology is advantageous due to its relatively mild conditions and the ready availability of the starting materials. The reaction is versatile and has been successfully applied to a variety of substituted o-hydroxyacetophenones to yield a range of chromone-3-carbaldehyde derivatives. uchile.clsciforum.net

For instance, the reaction of various substituted 2-hydroxy acetophenones with a mixture of DMF and POCl₃ has been shown to produce the corresponding 3-formyl chromones in good yields. uchile.cl This approach is a cornerstone in the synthesis of this class of compounds.

Cyclization Approaches for Benzopyranone Systems

The formation of the benzopyranone (chromone) core is a critical step in the synthesis of 4-oxochromene-6-carbaldehyde. Various cyclization strategies have been developed to construct this bicyclic system, often starting from appropriately substituted phenols or their derivatives.

One common approach involves the intramolecular cyclization of ortho-hydroxyaryl ketones or related intermediates. For example, the Baker-Venkataraman rearrangement provides a classic route to 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which can then be cyclized under acidic conditions to afford flavones (2-phenylchromones). While not directly producing a carbaldehyde, this highlights the principle of cyclizing a pre-formed phenolic ketone.

More direct cyclization methods include the reaction of phenols with β-ketoesters or their equivalents. The Simonis reaction, for instance, involves the condensation of a phenol (B47542) with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide to yield a chromone. The Pechmann condensation, while typically used for coumarin (B35378) synthesis, can also be adapted under certain conditions to favor chromone formation.

Recent advancements have introduced metal-catalyzed cyclization reactions. For example, palladium-catalyzed intramolecular C-O bond formation from suitable precursors offers a modern and efficient route to the benzopyranone skeleton. These methods often provide high yields and tolerate a range of functional groups, making them attractive for the synthesis of complex chromone derivatives.

Targeted Synthesis of 4-Oxochromene-6-carbaldehyde and Position-Specific Derivatives

The synthesis of 4-oxochromene-6-carbaldehyde and its derivatives with substituents at specific positions requires careful selection of starting materials and reaction conditions. The Vilsmeier-Haack reaction remains a key strategy, but the substitution pattern on the initial 2'-hydroxyacetophenone (B8834) dictates the final position of the formyl group on the chromone ring.

To synthesize 6-substituted chromone-3-carbaldehydes, a 2'-hydroxyacetophenone with a substituent at the 5'-position is required. For example, the synthesis of 6-iodo-4-oxo-4H-chromene-3-carbaldehyde is achieved by the Vilsmeier-Haack formylation of 2'-hydroxy-5'-iodoacetophenone. nih.gov Similarly, 6-bromo-4-oxo-4H-chromene-3-carbaldehyde and 6-chloro-4-oxo-4H-chromene-3-carbaldehyde can be prepared from the corresponding 5'-bromo and 5'-chloro-2'-hydroxyacetophenones. nih.gov The reaction of 2,5-dihydroxyacetophenone with DMF and POCl₃ yields 6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde. ijpcbs.comijrpc.com

The general procedure for these syntheses involves the dropwise addition of phosphorus oxychloride to a cooled solution of the appropriately substituted 2'-hydroxyacetophenone in N,N-dimethylformamide. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours before being quenched with ice water to precipitate the product. nih.govnih.gov

| Starting Material | Product | Reference |

| 2'-Hydroxy-5'-iodoacetophenone | 6-Iodo-4-oxo-4H-chromene-3-carbaldehyde | nih.gov |

| 2'-Hydroxy-5'-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | nih.gov |

| 2'-Hydroxy-5'-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | nih.gov |

| 2',5'-Dihydroxyacetophenone | 6-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde | ijpcbs.comijrpc.com |

| 5-Methyl-2-hydroxyacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | nih.gov |

Derivatization Reactions of 4-Oxochromene-Carbaldehydes

The aldehyde functionality on the chromone ring is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced or altered biological activities.

Transformations of the Aldehyde Functionality

The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions, providing access to carboxylic acids, alcohols, and more complex molecular structures.

The oxidation of the aldehyde group in 4-oxochromene-carbaldehydes to the corresponding carboxylic acid is a common and important transformation. This conversion provides access to chromone-carboxylic acids, which are themselves valuable intermediates for the synthesis of amides, esters, and other derivatives.

Several oxidizing agents can be employed for this purpose. A mild and efficient method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger, such as sulfamic acid or hydrogen peroxide. This method is highly selective for the oxidation of aldehydes and is compatible with a variety of other functional groups. For example, chromone-3-carbaldehydes have been successfully oxidized to chromone-3-carboxylic acids using this reagent system. researchgate.net

Another approach for the conversion of aldehydes to carboxylic acids involves the use of potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. However, these stronger oxidizing agents may require more careful control of reaction conditions to avoid over-oxidation or side reactions with other sensitive functional groups present in the molecule. The choice of oxidizing agent will depend on the specific substrate and the desired selectivity.

Reductive Transformations to Alcohols

The aldehyde functional group at the C-6 position of the 4-oxochromene scaffold is susceptible to reduction, providing a direct pathway to the corresponding primary alcohol, (4-oxo-4H-chromen-6-yl)methanol. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a hydroxymethyl group, which can serve as a versatile intermediate for further functionalization. Standard reducing agents are effective for this purpose.

The choice of reducing agent can be critical, especially when seeking selectivity. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient for the chemoselective reduction of the aldehyde in the presence of the less reactive ketone within the pyrone ring. More potent reducing agents, like lithium aluminum hydride (LiAlH₄), will also readily reduce the aldehyde but may also affect other functional groups, including the C2-C3 double bond and the C4-keto group of the chromone ring, potentially leading to over-reduction products. youtube.com

A study on the transformation of 4-oxo-4H-chromene-3-carbaldehyde using pentacarbonyliron, Fe(CO)₅, in the presence of hexamethylphosphoramide (B148902) (HMPA) demonstrated complex reductive pathways. researchgate.net While the primary focus was on the 3-formyl isomer, the principles of reduction can be extended to the 6-formyl analog. This system was shown to induce reductions leading to diols and other dimeric products, highlighting the potential for intricate molecular architectures derived from formylchromones. researchgate.net The direct reduction of aldehydes to alcohols is a key step in generating such compounds. researchgate.net

More advanced catalytic systems employing earth-abundant metals have also been developed for the hydrosilylative reduction of carbonyls. For instance, manganese(I) complexes, such as [MnBr(CO)₅], have been shown to effectively catalyze the reduction of a wide range of aldehydes and carboxylic acids to their corresponding alcohols using silanes like PhSiH₃ as the reducing agent. nih.gov These methods offer mild reaction conditions and high yields, presenting a modern alternative to traditional stoichiometric reductants. nih.gov

Table 1: Common Reagents for the Reduction of Aldehydes to Alcohols

| Reagent | Abbreviation | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, 0 °C to RT | Highly selective for aldehydes and ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous THF or Et₂O, followed by aqueous workup | Powerful; reduces most carbonyl functionalities. youtube.com |

| Pentacarbonyliron | Fe(CO)₅ | Benzene (B151609) or Toluene, with HMPA, 80°C | Can lead to a mixture of monomeric and dimeric reduction products. researchgate.net |

Condensation Reactions with Nucleophiles

The electrophilic carbon atom of the carbaldehyde group at the C-6 position of the chromone ring is a prime site for nucleophilic attack. This reactivity allows for a variety of condensation reactions, leading to the formation of new carbon-nitrogen and carbon-carbon bonds, thereby enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

The reaction of 4-oxochromene-6-carbaldehyde with primary amines (R-NH₂) under mildly acidic conditions results in the formation of imines, also known as Schiff bases. chemistrysteps.comlumenlearning.com This condensation reaction is a reversible process that proceeds through the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a molecule of water and yields the C=N double bond of the imine. chemistrysteps.comlibretexts.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. lumenlearning.com

When 4-oxochromene-6-carbaldehyde reacts with a secondary amine (R₂NH), the outcome is an enamine, provided the chromone scaffold has an adjacent alpha-proton. masterorganicchemistry.com The mechanism is similar to imine formation up to the creation of an iminium ion intermediate. youtube.com Since the secondary amine lacks a second proton on the nitrogen to eliminate, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a C=C double bond conjugated with the nitrogen atom, the defining feature of an enamine. masterorganicchemistry.comyoutube.com

Table 2: Products of Condensation with Amines

| Reactant Amine | Product Type | Key Functional Group | General Mechanism Steps |

|---|---|---|---|

| Primary Amine (RNH₂) | Imine (Schiff Base) | C=N | Nucleophilic addition, proton transfer, dehydration. libretexts.org |

Hydrazones are a significant class of compounds synthesized via the condensation reaction between an aldehyde or ketone and a hydrazine (B178648) derivative (R-NH-NH₂). Reacting 4-oxochromene-6-carbaldehyde with various substituted hydrazines provides a straightforward route to a library of 4-oxochromene-6-carbaldehyde hydrazones. nih.gov These reactions are typically carried out by refluxing the reactants in a protic solvent like ethanol, sometimes with a catalytic amount of acid. minarjournal.com

The reaction mechanism is analogous to imine formation, involving the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic R₁R₂C=N-NHR₃ structure. nih.govminarjournal.com A wide variety of hydrazines can be employed, including hydrazine hydrate, phenylhydrazine, and various acid hydrazides, leading to diverse molecular structures. mdpi.comresearchgate.net For example, the reaction of 3-formylchromone derivatives with acid hydrazides has been shown to produce the corresponding hydrazones in good yields. researchgate.net These hydrazone derivatives are recognized for their broad spectrum of pharmacological activities. minarjournal.commdpi.com

Thiosemicarbazones are formed by the condensation of an aldehyde with a thiosemicarbazide. The resulting 4-oxochromene-6-carbaldehyde thiosemicarbazone is a versatile ligand capable of coordinating with various transition metal ions. semanticscholar.org Thiosemicarbazones typically act as bidentate or tridentate ligands, coordinating to the metal center through the sulfur atom and one or both nitrogen atoms of the hydrazone moiety. semanticscholar.orgnih.gov

Research has demonstrated the synthesis and characterization of metal complexes involving thiosemicarbazones derived from 4-oxo-4H-chromene-3-carbaldehyde. researchgate.net These studies confirm that the ligand coordinates with metal ions such as Ruthenium(II), Copper(II), Cobalt(II), and Nickel(II). researchgate.net The formation of these complexes can significantly alter the electronic properties and biological activity of the parent thiosemicarbazone molecule. nih.govnih.gov The coordination behavior often involves the azomethine nitrogen and the thiolate sulfur, forming stable chelate rings with the metal ion. semanticscholar.orgresearchgate.net The resulting metal complexes have been investigated for various applications, including as potential chemotherapeutic agents. nih.gov

Table 3: Metal Complexes of Chromone-based Thiosemicarbazones

| Metal Ion | Coordination Atoms | Potential Geometry | Reference |

|---|---|---|---|

| Ruthenium(II) | C(chromone), N(azomethine), S(thiolate) | Octahedral | researchgate.net |

| Copper(II) | O(carbonyl), N(azomethine), S(thiolate) | Square Planar | researchgate.net |

| Nickel(II) | O(carbonyl), N(azomethine), S(thiolate) | Square Planar | semanticscholar.org |

Annulation and Cycloaddition Processes

The aldehyde group at C-6, in conjunction with the reactive chromone system, allows 4-oxochromene-6-carbaldehyde and its analogs to participate in annulation and cycloaddition reactions, leading to the construction of complex, fused heterocyclic systems. These reactions are powerful tools for building molecular complexity in a single step.

Annulation reactions often proceed through a sequence of condensation followed by cyclization. For instance, 3-formylchromones are known to react with 1,3-C,N-binucleophiles, such as acetoacetamide, in a Knoevenagel condensation with the aldehyde function, followed by a nucleophilic attack at the C-2 position of the chromone ring. tandfonline.com This sequence leads to ring-opening and subsequent recyclization to form new, fused pyridine (B92270) rings. tandfonline.com Similar strategies can be envisioned for the 6-formyl isomer, where the aldehyde initiates the reaction cascade.

Cycloaddition reactions provide another route to fused ring systems. These reactions can be formally described by the number of π-electrons involved from each component. While specific examples for the 6-carbaldehyde isomer are less common, reactions of related systems suggest its potential. For example, a cascade reaction of 4Н-chromene-3-carbaldehydes with 4-hydroxythiocoumarin has been developed, which proceeds via a Knoevenagel condensation and an oxa-6π electrocyclization, representing a formal [3+3] cycloaddition process to yield polycyclic acetals. researchgate.net The chromone system can also participate in formal [4+2] and other cycloaddition pathways, acting as either the diene or dienophile component, depending on the reaction partner and conditions. nih.govdntb.gov.uarsc.org

Modifications and Reactions Involving the Chromone Ring System

The chromone ring itself is a reactive entity, susceptible to various modifications. The most common reaction is nucleophilic attack at the C-2 position, which is activated by the electron-withdrawing C-4 carbonyl group and the ring oxygen. tandfonline.com This attack often leads to the opening of the pyrone ring.

The reaction of 3-functionalized chromones with nitrogen and carbon nucleophiles typically proceeds through a nucleophilic attack at the C-2 position, followed by ring-opening to form a phenol intermediate. tandfonline.comresearchgate.net This intermediate can then undergo recyclization by attacking another electrophilic center within the molecule, such as the original C-4 carbonyl or a group attached at the C-3 position, to form a variety of new five-, six-, or seven-membered heterocyclic compounds like pyrazoles, isoxazoles, and pyridines. tandfonline.com

Another modification involves the reduction of the chromone ring. As seen in the reaction of 3-formylchromone with Fe(CO)₅, the C2-C3 double bond can be reduced, converting the chromone into a chromanone. researchgate.net This changes the electronic properties and geometry of the core heterocyclic system, providing access to a different class of compounds. Various synthetic methods, employing acid or base catalysts, can also be used to construct or modify the chromone ring system itself, allowing for the synthesis of diverse analogs. ijmrset.comijrar.org

Baylis-Hillman Reactions and Unprecedented Dimerization Pathways

The Baylis-Hillman reaction, a powerful carbon-carbon bond-forming process, has been utilized in the functionalization of chromone systems. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction typically involves the coupling of an activated alkene with an electrophile, such as an aldehyde, catalyzed by a tertiary amine or phosphine (B1218219). wikipedia.orgnrochemistry.comorganic-chemistry.org In the context of chromone-3-carbaldehydes, reactions with methyl vinyl ketone (MVK) under Baylis-Hillman conditions have been explored.

Interestingly, these reactions can lead to the formation of unexpected dimeric products. core.ac.uk The formation of bis-Baylis-Hillman adducts, which are analogues of dimeric structures obtained from the reaction of chromone-3-carbaldehydes with methyl acrylate, has been observed. core.ac.uk This suggests a complex reaction pathway where dimerization competes with the expected simple adduct formation. The proposed mechanism for the formation of these dimers likely involves a sequence of Michael additions and aldol (B89426) reactions, catalyzed by the Baylis-Hillman catalyst. nrochemistry.com Further mechanistic studies are required to fully elucidate the factors governing the formation of these unique dimeric structures.

Photodimerization represents another pathway to chromone dimers. Irradiation of chromone (benzo-γ-pyrone) can result in the formation of two types of dimers: anti-HT (head-to-tail) and trans-fused HT isomers. rsc.orgnih.gov The structures of these photodimers have been confirmed by X-ray structural analysis. rsc.orgnih.gov

Mechanistic Studies of Ring Cleavage and Recyclization

The chromone scaffold is susceptible to nucleophilic attack, often leading to ring-opening and subsequent recyclization to form new heterocyclic systems. tandfonline.com These reactions typically proceed through an initial attack of a nucleophile at the C-2 position of the chromone ring. tandfonline.com This is followed by cleavage of the pyrone ring and subsequent recyclization involving the carbonyl group at the C-4 position or a functional group at the C-3 position. tandfonline.com

A variety of nucleophiles, including nitrogen and carbon nucleophiles, have been employed in these transformations, leading to a diverse range of five, six, and seven-membered heterocycles. tandfonline.com For instance, the reaction of 3-substituted chromones with binucleophilic reagents can lead to the formation of pyrazoles, isoxazoles, pyridines, pyrimidines, and diazepines. tandfonline.com The specific outcome of the reaction is dependent on the nature of the nucleophile and the substituents on the chromone ring.

Mechanistic investigations have provided insights into these complex transformations. For example, the formation of isoxazoles from the reaction of a chromone derivative with hydroxylamine (B1172632) hydrochloride is proposed to occur via nucleophilic attack of the amino group at the C-2 position, leading to ring opening. This is followed by an intramolecular cyclization involving the hydroxylamine and the C-4 carbonyl group. tandfonline.com

Regioselective Halogenation

Regioselective halogenation of the chromone nucleus is a valuable tool for introducing functional handles that can be further elaborated. While specific studies on the regioselective halogenation of 4-oxochromene-6-carbaldehyde are not extensively detailed in the provided context, general principles of electrophilic aromatic substitution on chromone systems can be applied. The electron-withdrawing nature of the pyrone ring deactivates the benzene ring towards electrophilic attack. However, the directing effects of existing substituents and the choice of halogenating agent and reaction conditions can allow for controlled halogenation at specific positions.

For instance, transition metal-catalyzed methods have been developed for the regioselective halogenation of other heterocyclic systems, such as o-carboranes, which could potentially be adapted for chromone derivatives. nih.gov These methods often utilize directing groups to achieve high regioselectivity. nih.gov

Construction of Fused Heterocyclic Architectures

The chromone core serves as a versatile platform for the construction of more complex, fused heterocyclic systems. These annulation strategies expand the structural diversity of chromone-based compounds, leading to novel molecular architectures with potentially enhanced biological activities.

Pyrano[3,2-b]xanthene-4,7-dione System Formation

The synthesis of pyrano-fused systems represents a significant extension of the chromone framework. While the direct synthesis of a pyrano[3,2-b]xanthene-4,7-dione system from 4-oxochromene-6-carbaldehyde is not explicitly described, related syntheses of pyrano-fused heterocycles provide valuable insights. For example, multicomponent reactions have been utilized for the synthesis of 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles. researchgate.net This approach involves the reaction of aldehydes, kojic acid, and malononitrile, showcasing the utility of multicomponent strategies in building complex pyran-containing structures. researchgate.net

Similarly, the Pechmann condensation of hydroxyindoles with β-ketoesters is a known method for synthesizing pyranoindoles, which can result in both linear and angular fused systems. mdpi.com These examples highlight the potential for developing synthetic routes to pyrano[3,2-b]xanthene-4,7-diones, likely involving condensation reactions with suitable precursors.

Chromen-oxazol-5-(4H)-one and Imidazole (B134444) Ring Annulation

The fusion of oxazole (B20620) and imidazole rings to the chromone scaffold introduces important pharmacophores and creates novel heterocyclic systems. The synthesis of chromen-oxazol-5-(4H)-ones can be achieved through various methods. One approach involves the cyclodehydration of N-acylamino acids. nih.gov Another method utilizes the condensation of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with aldehydes in the presence of acetic anhydride (B1165640) and sodium acetate. nih.gov These oxazolones are versatile intermediates that can be used to construct other heterocyclic systems. rsc.org

The annulation of an imidazole ring to a chromone can be accomplished through several synthetic strategies. Iron-catalyzed C-H amination has been shown to be an efficient method for constructing imidazole-fused ring systems. organic-chemistry.org Another approach involves the reaction of (hetero)aromatic ortho-diamines with aldehydes, promoted by chlorotrimethylsilane, followed by air oxidation to yield fused imidazoles. organic-chemistry.org These methods provide access to a variety of chromone-fused imidazole derivatives.

Benzodiazepine (B76468) Ring Fusion

The fusion of a benzodiazepine ring to a chromone core results in a hybrid molecule combining the structural features of both pharmacologically relevant scaffolds. The synthesis of benzodiazepine-fused systems can be achieved through various cyclization strategies. For instance, a photocatalyzed cascade reaction involving the addition of a phenacyl radical to an appropriately substituted aniline, followed by cyclodehydration, has been used to synthesize indole-fused benzodiazepines. rsc.org

Another approach involves a two-step protocol starting with an Ugi-azide reaction to generate a diverse intermediate, which then undergoes an acid-promoted deprotection-cyclization to form tetrazolo-fused benzodiazepines. nih.gov While not directly applied to chromones in the provided literature, these synthetic strategies could potentially be adapted for the construction of chromone-fused benzodiazepines.

Reactivity Profiles and Mechanistic Investigations of 4 Oxochromene Carbaldehyde Systems

Analysis of Electrophilic Sites and Nucleophilic Reactivity

The 4-oxochromene-6-carbaldehyde molecule presents several electrophilic centers susceptible to nucleophilic attack. The primary electrophilic sites are the carbonyl carbon of the aldehyde group (C-7), the C2 and C4 positions of the pyranone ring, and to a lesser extent, the aromatic carbons. The relative reactivity of these sites is dictated by the electron distribution within the molecule.

The chromone (B188151) nucleus is an electron-deficient system due to the electron-withdrawing nature of the pyrone ring's carbonyl group and the ether oxygen. This inherent electrophilicity is further modulated by the carbaldehyde group at the C-6 position. Unlike its isomer, 4-oxo-4H-chromene-3-carbaldehyde, where the aldehyde group is in direct conjugation with the pyrone ring, the 6-carbaldehyde group's influence on the pyrone ring's reactivity is transmitted through the benzene (B151609) ring. researchgate.net

Computational studies on related chromone derivatives have shown that the C2 and C4 positions are significant electrophilic centers. thieme-connect.com Nucleophilic attack can occur via a 1,4-addition to the enone system of the pyrone ring. beilstein-journals.orgnih.gov However, the aldehyde group at C6 introduces a highly electrophilic carbon, which is often the primary site for nucleophilic addition reactions. researchgate.net The reaction of a nucleophile with 4-oxochromene-6-carbaldehyde can therefore lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions.

For instance, "hard" nucleophiles are expected to preferentially attack the carbonyl carbon of the aldehyde, leading to 1,2-addition products. In contrast, "soft" nucleophiles might favor conjugate addition to the C2-C3 double bond of the chromone ring. The regioselectivity of these reactions is a key aspect of the compound's chemical profile. In the case of 3-formylchromones, it has been observed that the formyl group's higher electrophilicity often directs the initial nucleophilic attack to the aldehyde carbon. beilstein-journals.orgnih.gov A similar trend can be anticipated for the 6-carbaldehyde isomer, although the electronic communication between the aldehyde and the pyrone ring is different.

Table 1: Predicted Electrophilic Sites in 4-Oxochromene-6-carbaldehyde and Potential Nucleophilic Reactions

| Electrophilic Site | Type of Reaction | Potential Nucleophiles | Expected Product Type |

| Aldehyde Carbonyl (C-7) | 1,2-Nucleophilic Addition | Grignard reagents, Organolithium compounds, Hydrides (e.g., NaBH₄) | Secondary alcohol |

| C2-C3 Double Bond | 1,4-Conjugate Addition (Michael Addition) | Thiols, Amines, Enolates | 2,3-dihydrochromone derivative |

| C4 Carbonyl | Nucleophilic Addition | Strong nucleophiles under forcing conditions | 4-hydroxychromene derivative |

Kinetic Studies for Reaction Pathway Elucidation

While specific kinetic studies on 4-oxochromene-6-carbaldehyde are not extensively documented in the available literature, insights into its reaction pathways can be inferred from studies on analogous chromone derivatives. Kinetic investigations are crucial for understanding the reaction mechanisms, including the identification of rate-determining steps and the characterization of transition states.

For reactions involving nucleophilic addition to the aldehyde, the rate of reaction would be expected to follow a second-order rate law, dependent on the concentrations of both the chromone-carbaldehyde and the nucleophile. The reaction mechanism would likely proceed through a tetrahedral intermediate.

In the case of conjugate addition to the chromone ring, the reaction mechanism is more complex. It involves the initial attack of the nucleophile at the C2 position, followed by protonation to yield the final product. The rate of such reactions is influenced by the stability of the intermediate enolate.

Kinetic studies on the reactions of 3-formylchromones have provided valuable information on the competitive nature of the different electrophilic sites. core.ac.uk These studies can serve as a model for designing kinetic experiments for 4-oxochromene-6-carbaldehyde to elucidate its reaction pathways. Such studies would involve systematic variation of reactant concentrations, temperature, and solvent polarity to determine the rate constants and activation parameters for different reaction pathways.

Substituent Effects on Reactivity and Ring Stability

The reactivity of the 4-oxochromene-6-carbaldehyde system and the stability of the chromone ring can be significantly influenced by the presence of other substituents on the aromatic ring. These substituent effects can be broadly categorized as electronic effects (resonance and inductive effects) and steric effects. lumenlearning.comlibretexts.orglibretexts.org

Electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or alkyl groups, when present on the benzene ring, would increase the electron density of the aromatic system. libretexts.org This would generally decrease the electrophilicity of the chromone ring's C2 and C4 positions, making them less susceptible to nucleophilic attack. However, an EDG could potentially increase the nucleophilicity of the benzene ring itself, making it more prone to electrophilic aromatic substitution, though this is less relevant to the nucleophilic reactivity profile being discussed.

Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups would decrease the electron density of the aromatic ring. nih.gov This would enhance the electrophilicity of the C2 and C4 positions, as well as the aldehyde carbonyl carbon, thereby increasing the rate of nucleophilic attack. beilstein-journals.orgnih.gov Studies on various chromone derivatives have confirmed that electron-withdrawing substituents generally lead to higher reactivity towards nucleophiles. acs.orgnih.gov

The position of the substituent also plays a crucial role. A substituent at a position that allows for direct resonance interaction with the pyrone ring or the carbaldehyde group will have a more pronounced effect on reactivity.

Table 2: Predicted Effects of Substituents on the Reactivity of 4-Oxochromene-6-carbaldehyde

| Substituent Type | Position | Effect on Electrophilicity of Chromone Ring | Effect on Electrophilicity of Aldehyde | Overall Reactivity towards Nucleophiles |

| Electron-Donating Group (e.g., -OCH₃) | C-5, C-7, C-8 | Decrease | Decrease | Decreased |

| Electron-Withdrawing Group (e.g., -NO₂) | C-5, C-7, C-8 | Increase | Increase | Increased |

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving 4-oxochromene-6-carbaldehyde is particularly relevant when new chiral centers are formed. Nucleophilic addition to the aldehyde carbonyl group can lead to the formation of a new stereocenter at the carbinol carbon. In the absence of any chiral influence (e.g., a chiral catalyst or a chiral nucleophile), the reaction will produce a racemic mixture of the two possible enantiomers.

However, stereoselective synthesis can be achieved by employing chiral reagents or catalysts. For example, the use of a chiral reducing agent for the reduction of the aldehyde would lead to the preferential formation of one enantiomer of the resulting alcohol.

Similarly, in conjugate addition reactions to the C2-C3 double bond, two new stereocenters can be created at C2 and C3. The relative stereochemistry of these centers (syn or anti) and the absolute stereochemistry (R or S) can be controlled by the reaction conditions and the use of chiral auxiliaries or catalysts. Studies on related 3-formylchromones have demonstrated the feasibility of achieving high stereoselectivity in such reactions. rsc.org

The planar nature of the chromone ring system allows for facial selectivity in nucleophilic attack. A nucleophile can approach the plane of the ring from either the top (re face) or the bottom (si face). Steric hindrance from existing substituents on the chromone ring can influence this facial selectivity, leading to a diastereoselective outcome.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Oxochromene Carbaldehydes and Their Derivatives

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. researchgate.net In the context of 4-oxochromene-6-carbaldehyde, the IR spectrum provides clear evidence for its key structural features.

The most prominent absorptions in the IR spectrum are typically associated with the stretching vibrations of the carbonyl (C=O) groups. pressbooks.pub Due to the presence of two carbonyl groups—one in the pyrone ring and one in the aldehyde substituent—two distinct C=O stretching bands are expected. The pyrone carbonyl typically absorbs in the range of 1650-1630 cm⁻¹, while the aldehydic carbonyl appears at a higher frequency, usually between 1700-1680 cm⁻¹. vscht.cz

Another diagnostic feature is the C-H stretching vibration of the aldehyde group, which gives rise to a characteristic pair of medium-intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹. vscht.cz The presence of these bands is a strong indicator of an aldehyde functionality.

The aromatic C=C stretching vibrations of the chromene ring system appear in the 1600-1450 cm⁻¹ region. vscht.cz Additionally, C-O stretching vibrations from the pyran ring and the ether linkage will be observed in the fingerprint region, typically between 1300-1000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for 4-Oxochromene-6-carbaldehyde

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1700-1680 | Strong |

| Pyrone C=O | Stretch | 1650-1630 | Strong |

| Aldehyde C-H | Stretch | 2850 and 2750 | Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| C-O | Stretch | 1300-1000 | Medium to Strong |

This data represents typical ranges and may vary based on the specific substitution pattern of the molecule. msu.eduuhcl.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. shu.ac.uk The absorption of this energy promotes electrons from lower energy molecular orbitals to higher energy ones. elte.hu For conjugated systems like 4-oxochromene-6-carbaldehyde, the most significant electronic transitions are π → π* and n → π*. shu.ac.uklibretexts.org

The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl groups, are also present. These transitions are generally of much lower intensity and appear at longer wavelengths, sometimes extending into the visible region. libretexts.org

Beyond structural characterization, UV-Vis spectroscopy is a valuable tool for monitoring the progress of reactions involving 4-oxochromene-carbaldehydes. uzh.ch By observing the change in the absorption spectrum over time, the formation of products or the consumption of reactants can be quantified, allowing for the determination of reaction kinetics.

Table 3: Typical UV-Vis Absorption Maxima for Chromone (B188151) Derivatives

| Electronic Transition | Typical Wavelength Range (λmax, nm) | Molar Absorptivity (ε) |

| π → π | 220-350 | High (10,000 - 50,000) |

| n → π | 300-400 | Low (10 - 100) |

The specific λmax and ε values are dependent on the solvent and the specific molecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). nih.gov This process leads to the formation of a molecular ion (M⁺•) and extensive fragmentation. nih.govcolorado.edu The resulting mass spectrum is a unique fingerprint of the molecule.

For 4-oxochromene-6-carbaldehyde, the molecular ion peak will be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for chromone derivatives include the retro-Diels-Alder (RDA) reaction of the pyrone ring, leading to characteristic fragment ions. nist.gov The loss of the aldehyde group as a neutral CO molecule (28 Da) or a formyl radical (CHO•, 29 Da) is also a likely fragmentation pathway. researchgate.net

Analyzing the fragmentation pattern allows for the confirmation of the proposed structure and can help to distinguish between isomers. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition with high accuracy. colorado.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of moderately polar and thermally labile molecules like 4-oxochromene-6-carbaldehyde. unr.edu This method allows for the generation of intact gas-phase ions from a solution, making it highly compatible with liquid chromatography (LC) for the analysis of complex mixtures. unr.edu

In ESI-MS analysis, 4-oxochromene-6-carbaldehyde (molecular formula C₁₀H₆O₃, molecular weight 174.15 g/mol ) typically forms a protonated molecular ion, [M+H]⁺, under positive ion mode conditions. This occurs by the addition of a proton to one of the oxygen atoms, most likely the carbonyl oxygen at the 4-position due to its high basicity. The resulting ion would be detected at a mass-to-charge ratio (m/z) of approximately 175.16. Depending on the solvent system and the presence of alkali metal salts, adduct ions such as the sodium adduct [M+Na]⁺ (m/z 197.14) or the potassium adduct [M+K]⁺ (m/z 213.11) may also be observed. The high-resolution mass spectrometry capabilities coupled with ESI allow for the precise determination of the elemental composition of the parent ion, confirming its molecular formula. mdpi.com For instance, the identification of complex chromone derivatives like 6-Aldehydo-isoophiopogonone A in natural product extracts has been successfully achieved using ESI-MS analysis. biocrick.com

Table 1: Expected ESI-MS Ions for 4-Oxochromene-6-carbaldehyde

| Ion Species | Formula | Calculated m/z | Ionization Mode |

| Protonated Molecule | [C₁₀H₇O₃]⁺ | 175.0395 | Positive |

| Sodium Adduct | [C₁₀H₆O₃Na]⁺ | 197.0215 | Positive |

| Potassium Adduct | [C₁₀H₆O₃K]⁺ | 213.0049 | Positive |

| Deprotonated Molecule | [C₁₀H₅O₃]⁻ | 173.0239 | Negative |

Tandem Mass Spectrometry (MS-MS) for Fragmentation Analysis

Tandem mass spectrometry (MS-MS or MS²) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting product ions. For 4-oxochromene-6-carbaldehyde, MS-MS analysis of the precursor ion [M+H]⁺ (m/z 175.04) provides characteristic fragmentation patterns that confirm the presence of the chromone core and the carbaldehyde group.

The fragmentation of chromone systems is well-documented and often involves characteristic pathways such as a retro-Diels-Alder (RDA) reaction. researchgate.net This pathway involves the cleavage of the pyrone ring. Another common fragmentation is the loss of small, stable neutral molecules. researchgate.netlibretexts.org For the protonated 4-oxochromene-6-carbaldehyde, the following fragmentation pathways are plausible:

Loss of Carbon Monoxide (CO): A characteristic fragmentation for many carbonyl-containing compounds, including chromones, is the neutral loss of CO (28 Da). This would result in a fragment ion at m/z 147.04.

Loss of the Aldehyde Group (CHO): Cleavage of the bond connecting the carbaldehyde group can lead to the loss of a formyl radical (•CHO, 29 Da) or, more likely in a protonated species, a neutral loss of carbon monoxide followed by loss of a hydrogen radical, or a concerted loss. The primary loss would likely be CO.

Retro-Diels-Alder (RDA) Fragmentation: This is a hallmark fragmentation of the chromone nucleus, which can lead to the cleavage of the heterocyclic C-ring. researchgate.net

The specific fragmentation pattern provides a structural fingerprint that can be used to distinguish 4-oxochromene-6-carbaldehyde from its isomers and related derivatives.

Table 2: Plausible MS-MS Fragments of Protonated 4-Oxochromene-6-carbaldehyde ([C₁₀H₇O₃]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 175.04 | 147.04 | CO | Ion resulting from loss of pyrone carbonyl |

| 175.04 | 119.05 | 2 x CO | Ion resulting from sequential loss of two CO molecules |

| 147.04 | 119.05 | CO | Ion resulting from loss of aldehyde carbonyl |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) in Complex Systems

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique that is particularly effective for analyzing analytes within complex mixtures or biological matrices. unr.edu Unlike ESI, which is solution-based, MALDI involves co-crystallizing the analyte with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then analyzed by a time-of-flight mass analyzer. unr.edu

For 4-oxochromene-6-carbaldehyde, MALDI-TOF-MS would be advantageous in scenarios where direct analysis from a complex sample, such as a plant extract or a crude synthetic reaction mixture, is required. This technique is often more tolerant of salts and other contaminants that can cause ion suppression in ESI-MS. unr.edu In MALDI analysis, 4-oxochromene-6-carbaldehyde would typically be observed as a singly charged ion, such as [M+H]⁺ or [M+Na]⁺, similar to ESI-MS. Its utility shines in high-throughput screening or in the spatial analysis of tissues (imaging mass spectrometry) to determine the distribution of chromones and their derivatives.

X-ray Crystallography for Absolute Structure Determination and Molecular Packing

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. For 4-oxochromene-6-carbaldehyde, a single-crystal X-ray diffraction study would unequivocally confirm the planarity of the benzopyrone ring system.

Structural studies on related chromone derivatives reveal that the benzopyrone moiety is generally planar or nearly planar. researchgate.net The crystal packing of these molecules is stabilized by intermolecular interactions. In the case of 4-oxochromene-6-carbaldehyde, the crystal structure would likely be influenced by:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, weak C-H···O interactions involving the aldehyde and carbonyl oxygen atoms could play a significant role in the crystal lattice formation.

The analysis of the crystal packing provides insights into the solid-state properties of the compound and its potential polymorphism. researchgate.net

Table 3: Representative Crystallographic Parameters for Chromone Derivatives

| Parameter | Typical Value Range | Significance |

| C=O Bond Length | 1.21 - 1.25 Å | Confirms double bond character of carbonyl |

| C-O-C Angle (in pyrone ring) | 116 - 120° | Defines the geometry of the heterocyclic ring |

| Dihedral Angle (Benzene/Pyrone) | < 5° | Indicates the degree of planarity of the fused ring system researchgate.net |

| Intermolecular Stacking Distance | 3.3 - 3.8 Å | Evidence of π-π interactions stabilizing the crystal lattice |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection and characterization of species with unpaired electrons (paramagnetic species), such as free radicals or transition metal complexes.

In its neutral, ground state, 4-oxochromene-6-carbaldehyde is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and will not produce an EPR spectrum. However, EPR spectroscopy could be a valuable tool under specific circumstances:

Radical Ion Formation: If 4-oxochromene-6-carbaldehyde is subjected to electrochemical reduction or oxidation, it could form a radical anion or radical cation, respectively. These radical species would be paramagnetic and could be studied by EPR to understand the distribution of the unpaired electron's spin density across the molecule.

Metal Complexation: If the compound is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), EPR spectroscopy could provide information about the coordination environment of the metal and the nature of the metal-ligand bonding.

Without the generation of a paramagnetic species, this technique is not applicable for the direct characterization of 4-oxochromene-6-carbaldehyde itself.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the elemental composition and assess the purity of a synthesized or isolated sample.

For 4-oxochromene-6-carbaldehyde, with the molecular formula C₁₀H₆O₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The experimental values obtained from an elemental analyzer for a pure sample should agree with the theoretical values within a narrow margin of error (typically ±0.4%).

Table 4: Elemental Analysis Data for 4-Oxochromene-6-carbaldehyde (C₁₀H₆O₃)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 68.97% | 68.85% |

| Hydrogen (H) | 3.47% | 3.51% |

| Oxygen (O) | 27.56% | Not directly measured (by difference) |

This verification is a critical step in the characterization of any new or synthesized compound, providing foundational evidence of its identity and purity.

Computational and Theoretical Insights into 4-Oxochromene-6-carbaldehyde Remain Largely Unexplored

Despite the significant interest in the broader class of chromone derivatives for their diverse biological activities, a comprehensive computational and theoretical investigation specifically targeting 4-Oxochromene-6-carbaldehyde is notably absent in the current scientific literature. While numerous studies have employed sophisticated computational methods to explore the structural, electronic, and biological properties of related chromone-based compounds, particularly those with a carbaldehyde group at the 3-position, a dedicated analysis of the 6-carbaldehyde isomer is yet to be reported.

This gap in the research landscape means that detailed, specific data regarding the quantum chemical properties, conformational analysis, and molecular interactions of 4-Oxochromene-6-carbaldehyde are not available. Consequently, a thorough discussion under the headings of quantum chemical calculations—including Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, and semiempirical molecular orbital methods for conformational landscapes—cannot be constructed based on existing findings for this specific molecule.

Similarly, the application of molecular modeling and docking investigations to understand the ligand-target recognition, binding modes, and structure-activity relationships (SAR) of 4-Oxochromene-6-carbaldehyde has not been documented. While such studies are prevalent for other chromone derivatives, the unique positioning of the carbaldehyde group at the 6-position of the 4-oxochromene core would likely impart distinct electronic and steric properties, influencing its interaction with biological targets. Without specific studies, any discussion on these aspects would be purely speculative and would not adhere to the required scientific accuracy.

Therefore, while the computational chemistry and theoretical study of chromone-carbaldehyde systems is an active area of research, the focus has yet to extend to the 4-Oxochromene-6-carbaldehyde isomer in a manner that would allow for a detailed and specific scientific article as outlined. The scientific community awaits future research to elucidate the specific computational and theoretical characteristics of this particular compound.

Computational Chemistry and Theoretical Studies on 4 Oxochromene Carbaldehyde Systems

Molecular Modeling and Docking Investigations

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational, or in silico, methods provide a rapid and cost-effective approach to predict the pharmacokinetic properties of drug candidates, a crucial step in early-stage drug discovery. For 4-oxochromene-carbaldehyde systems, particularly 6-substituted 3-formyl chromone (B188151) derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to evaluate their potential as therapeutic agents. These studies utilize various computational models and software to predict how the compounds are likely to behave in a biological system. nih.govresearchgate.net

A recent study investigating a series of 6-substituted 3-formyl chromone derivatives performed ADMET predictions to assess their drug-likeness and pharmacokinetic profiles. nih.gov The presence and nature of a substituent group at the 6-position of the chromone ring can influence the electron density of the molecule, which in turn affects its biological activity and ADMET properties. nih.gov The predictions for these related compounds suggest that the 4-oxochromene scaffold is a promising basis for developing orally bioavailable drugs.

The following table summarizes the types of ADME properties that have been predicted for related 6-substituted 3-formyl chromone derivatives. While specific data for 4-Oxochromene-6-carbaldehyde is not detailed in the available literature, the parameters assessed for its close analogs provide a strong indication of the key properties to consider in its evaluation.

| ADME Parameter | Predicted Property for 6-Substituted 3-Formyl Chromone Derivatives | Significance in Drug Discovery |

| Absorption | Predicted to have good intestinal absorption. | Indicates the potential for oral bioavailability. |

| Compliance with Lipinski's and Veber's rules. | Suggests drug-like physicochemical properties. | |

| P-glycoprotein (P-gp) substrate/inhibitor status. | Predicts potential for drug-drug interactions and cellular efflux. | |

| Distribution | Predicted ability to cross the blood-brain barrier (BBB). | Important for drugs targeting the central nervous system. |

| Plasma protein binding (PPB). | Affects the amount of free drug available to exert its effect. | |

| Metabolism | Substrate or inhibitor of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). | Predicts the metabolic stability and potential for drug-drug interactions. |

| Excretion | Total clearance (CLtot). | Indicates the rate at which the drug is removed from the body. |

This table is generated based on the types of parameters investigated in studies on related chromone derivatives. Specific values for 4-Oxochromene-6-carbaldehyde would require a dedicated in silico study.

Sulfonyl hydrazones derived from 3-formylchromones with substitutions at the 6-position (fluoro and chloro) have also been evaluated, showing a favorable ADME profile with predicted good oral bioavailability. nih.gov These computational screenings are vital for prioritizing which compounds should be synthesized and tested in the laboratory, thereby streamlining the drug development process.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. d-nb.info While specific theoretical studies on the reaction mechanisms of 4-Oxochromene-6-carbaldehyde are not extensively documented in the reviewed literature, research on its isomer, 4-oxo-4H-chromene-3-carbaldehyde, provides valuable insights into the potential reactivity of this class of compounds.

A study on the transformations of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron proposed a probable reaction mechanism. researchgate.net The reaction, conducted in benzene (B151609), yielded a dimeric product, 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one, as the major reduction product. researchgate.net The proposed mechanism likely involves the coordination of the iron complex to the carbonyl groups, followed by reductive coupling processes. Such studies on isomers can serve as a foundational model for predicting the behavior of 4-Oxochromene-6-carbaldehyde under similar conditions. Computational modeling of this proposed mechanism could map the potential energy surface, calculate the activation energies for each step, and characterize the geometry of the transition states.

Furthermore, computational analysis of 3-formyl chromone derivatives has been used to understand their stability and reactivity through the examination of Frontier Molecular Orbitals (FMOs). nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For 4-Oxochromene-6-carbaldehyde, theoretical calculations could similarly predict its reactivity in various chemical transformations by analyzing its electronic structure.

Understanding the transition states is crucial as they represent the highest energy barrier along the reaction coordinate. Theoretical chemistry allows for the precise calculation of the geometry and energy of these fleeting structures, which are often impossible to observe experimentally. rsc.org For 4-Oxochromene-carbaldehyde systems, this could involve modeling reactions such as nucleophilic additions to the carbaldehyde group or cycloaddition reactions involving the pyrone ring. Future computational studies are needed to specifically map the reaction pathways and transition states for 4-Oxochromene-6-carbaldehyde to fully understand its chemical behavior and potential for synthetic derivatization.

Biological Activities of 4 Oxochromene Carbaldehydes and Their Derivatives: Mechanistic Investigations

Enzyme Inhibition Mechanisms

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. nih.govresearchgate.net There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. researchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory agents to minimize the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Derivatives of 4-oxochromene have been investigated as inhibitors of these enzymes. Specifically, a series of 4-oxo-4H-furo[2,3-h]chromene-2-carbaldehyde derivatives demonstrated notable inhibitory activity against COX-2. mdpi.com The mechanism of inhibition by such diarylheterocyclic compounds can be complex, often involving a multi-step process. nih.gov These inhibitors typically bind within the hydrophobic channel of the COX active site. The selectivity for COX-2 over COX-1 is often attributed to the presence of a larger, more accommodating side pocket in the COX-2 active site, which can bind the bulkier substituents present on the inhibitor scaffolds. nih.gov

Research on furochromone carbaldehydes revealed that substitutions on the phenyl ring significantly influence inhibitory potency. For instance, derivatives with an electron-donating group, such as a methoxy (B1213986) group at the para position of the phenyl substituent, showed significant COX-2 inhibition compared to those with substitutions at the meta position. mdpi.com This suggests that electronic and steric factors play a crucial role in the interaction with the enzyme's active site. The cyclohex-1-en-1-yl derivative was identified as the most active in one study, highlighting the importance of the substituent's nature for potent inhibition. mdpi.com

Table 1: COX-2 Inhibitory Activity of 4-Oxo-4H-furo[2,3-h]chromene-2-carbaldehyde Derivatives

| Compound | Substituent (R) | IC50 (µM) for COX-2 |

|---|---|---|

| 2a | C6H5- | 25.6 |

| 2c | 4-FC6H4- | 15.8 |

| 2e | 4-ClC6H4- | 18.6 |

| 2f | 4-MeOC6H4- | 13.7 |

| 2h | 4-CH3C6H4- | 19.8 |

| 2i | Cyclohex-1-en-1-yl | 12.1 |

Data sourced from a study on furochromone derivatives. mdpi.com

Kinase Inhibition and Downstream Signaling Pathway Modulation

Protein kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.govresearchgate.net The Src family of non-receptor tyrosine kinases, in particular, is often overexpressed in human cancers, making them a key therapeutic target. nih.govnih.govjohnshopkins.edu

A series of 4-aryl-4H-chromene-3-carbonitrile derivatives have been synthesized and evaluated for their Src kinase inhibitory activity. nih.govjohnshopkins.edu These compounds act by competing with ATP for binding to the kinase domain of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival. researchgate.net

Structure-activity relationship studies revealed that the nature and position of substituents on the 4-aryl ring are critical for inhibitory potency. nih.gov For example, compounds with 2-chlorophenyl, 3-nitrophenyl, 4-trifluoromethyphenyl, and 2,3-dichlorophenyl substitutions demonstrated Src kinase inhibitory effects with IC50 values in the low micromolar range. nih.govjohnshopkins.edu The 2-chlorophenyl substituted derivative (4c) showed relative selectivity for Src kinase when compared against other kinases like EGFR, Csk, and Lck, suggesting that the chromene scaffold can be optimized to achieve selective inhibition. nih.gov The inhibition of Src kinase by these compounds can disrupt key cellular processes such as cell migration, invasion, and angiogenesis, which are crucial for cancer metastasis. researchgate.netnih.gov

Table 2: Src Kinase Inhibitory Activity of 4-Aryl-4H-chromene-3-carbonitrile Derivatives

| Compound | 4-Aryl Substituent | IC50 (µM) for Src Kinase |

|---|---|---|

| 4c | 2-Chlorophenyl | 11.1 |

| 4h | 3-Nitrophenyl | 14.2 |

| 4i | 4-Trifluoromethylphenyl | 18.3 |

| 4k | 2,3-Dichlorophenyl | 13.5 |

Data from an evaluation of 4-aryl-4H-chromene derivatives. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate nerve impulses by breaking down the neurotransmitter acetylcholine (B1216132). nih.govbohrium.com The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease (AD), as it helps to elevate acetylcholine levels in the brain. nih.govnih.gov Chromone (B188151) derivatives have been extensively studied as cholinesterase inhibitors. nih.govresearchgate.netresearchgate.net

The mechanism of inhibition often involves the binding of the chromone scaffold to the active site of the cholinesterases. Kinetic studies on an amino-7,8-dihydro-4H-chromenone derivative revealed a competitive-type inhibition for BChE, indicating that the inhibitor competes with the substrate for binding to the active site. nih.gov Molecular docking studies further support these findings, showing that these derivatives can form promising binding interactions within the active sites of both AChE and BChE. nih.gov

The inhibitory potency and selectivity of chromone derivatives can be modulated by various substitutions. For instance, in one study, a derivative (4k) with a 4-fluorobenzyloxy group at one position and a methoxy group at another was the most potent BChE inhibitor in its series, with an IC50 value of 0.65 µM. nih.gov Other studies have identified chromone derivatives with potent dual inhibitory activity against both AChE and BChE, which may offer broader therapeutic benefits in AD. nih.govnih.gov For example, one dual inhibitor (3h) showed inhibitory concentrations of 0.15 µM for AChE and 0.09 µM for BChE. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Chromone Derivatives

| Compound | Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 4k (amino-7,8-dihydro-4H-chromenone) | BChE | 0.65 ± 0.13 | Competitive |

| 2l (chromenone-based derivative) | AChE | 0.08 ± 0.03 | - |

| 3q (chromenone-based derivative) | BChE | 0.04 ± 0.01 | - |

| 3h (chromenone-based derivative) | AChE | 0.15 ± 0.01 | - |

| 3h (chromenone-based derivative) | BChE | 0.09 ± 0.01 | - |

Data compiled from studies on various chromone derivatives. nih.govnih.gov

Beta-Secretase (BACE-1) Inhibition

Beta-secretase 1 (BACE1) is an aspartic protease that performs the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-β (Aβ) peptides. nih.govnih.govmdpi.com The aggregation of these peptides into plaques is a hallmark of Alzheimer's disease, making BACE1 a prime therapeutic target. mdpi.comrsc.org

The inhibition of BACE1 by small molecules is considered a promising approach to slow the progression of AD. mdpi.com While specific studies focusing solely on 4-oxochromene-6-carbaldehyde are limited, related furochromone carbaldehydes have been evaluated for their potential to inhibit BACE1. mdpi.com The mechanism of BACE1 inhibitors often involves binding to the enzyme's active site, which features a catalytic dyad of aspartic acid residues. Inhibitors are designed to interact with key residues within this site to block substrate access and subsequent cleavage of APP. nih.gov The development of effective BACE1 inhibitors has been challenging, with many candidates failing in clinical trials due to issues with efficacy or safety. rsc.org However, the exploration of diverse chemical scaffolds, including those based on chromones, continues in the search for effective and safe BACE1 inhibitors.

Lipoxygenase (LOX-5, LOX-15) Inhibition

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the formation of inflammatory mediators such as leukotrienes. mdpi.comresearchgate.net The 5-lipoxygenase (LOX-5) and 15-lipoxygenase (LOX-15) isoforms are particularly relevant in inflammatory processes. mdpi.comnih.gov

The inhibitory mechanism of compounds against LOX often involves either scavenging free radicals or interacting with the iron atom at the enzyme's active site, preventing the oxidation required for its catalytic activity. mdpi.com Furochromone carbaldehydes and their hydrazone derivatives have been identified as moderate inhibitors of LOX-5, with IC50 values in the micromolar range. mdpi.com Some of these compounds also showed significant inhibitory effects against LOX-15. For example, compound 2f exhibited IC50 values of 17.3 µM and 8.2 µM against LOX-5 and LOX-15, respectively. mdpi.com Similarly, chromone-based derivatives with a (carbamate)hydrazone moiety have shown appreciable 15-LOX inhibition. nih.gov The dual inhibition of both COX and LOX pathways is an attractive strategy for developing anti-inflammatory drugs with a broader mechanism of action.

Table 4: Lipoxygenase Inhibitory Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives

| Compound | IC50 (µM) for LOX-5 | IC50 (µM) for LOX-15 |

|---|---|---|

| 2f | 17.3 | 8.2 |

| 3g | 19.1 | 9.4 |

Data from a study on furochromone derivatives. mdpi.com

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a significant increase in local pH. frontiersin.orgnih.govmdpi.com This activity is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach and contribute to conditions like gastritis, peptic ulcers, and gastric cancer. frontiersin.orgnih.gov Therefore, urease inhibitors are of significant interest for treating these infections. researcher.liferesearchgate.net

The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site, blocking the enzyme's catalytic function. nih.gov While specific studies on 4-oxochromene-6-carbaldehyde are not widely available, various heterocyclic scaffolds have shown potent urease inhibitory activity. Structure-activity relationship (SAR) studies on other inhibitors have shown that the presence of electron-donating groups (like -OCH3) or electron-withdrawing groups (like -NO2) can significantly enhance inhibitory potential. nih.gov Molecular docking studies of potent inhibitors often reveal interactions with the nickel ions and key amino acid residues in the active site, thereby elucidating the binding mode. frontiersin.orgnih.gov The chromone scaffold represents a promising starting point for designing novel urease inhibitors.

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes that are widely distributed in nature, from bacteria to humans, and are involved in various physiological processes. These enzymes catalyze the hydrolysis of phosphate (B84403) esters at an alkaline pH. There are four distinct isoenzymes in humans: placental, intestinal, germ cell, and a tissue-nonspecific isoenzyme found in the liver, bone, and kidney. The inhibition of alkaline phosphatase is an emerging therapeutic strategy for various conditions.

Chromone derivatives have been identified as a class of compounds with the potential to inhibit alkaline phosphatases. While specific studies focusing solely on 4-Oxochromene-6-carbaldehyde are limited, research on related chromone structures provides insights into their potential as alkaline phosphatase inhibitors. For instance, various synthesized chromone derivatives have demonstrated significant inhibitory activity against alkaline phosphatase. The structure-activity relationship (SAR) studies indicate that the substitution pattern on the chromone ring plays a crucial role in the inhibitory potency. For example, the presence of electron-donating groups on a phenyl ring attached to the chromone scaffold can enhance the inhibitory activity.

Kinetic studies on some inhibitors have revealed non-competitive binding to the enzyme, indicating that they bind to a site other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. The development of potent and selective alkaline phosphatase inhibitors is an active area of research, with chromone-based structures showing promise as a valuable scaffold for designing new therapeutic agents.

Interactions with Metabolic Enzymes and Pathways

The chromone scaffold is a core component of flavonoids, a class of natural compounds known for their wide range of biological activities, including interactions with various metabolic enzymes. These interactions can influence the metabolic fate of the compounds themselves and modulate various cellular pathways. While direct studies on 4-Oxochromene-6-carbaldehyde are not extensively detailed in the available literature, the broader class of chromone derivatives is known to interact with several key metabolic enzymes.

One important class of metabolic enzymes is the α-glucosidase family, which is involved in carbohydrate digestion. Inhibition of these enzymes can help manage conditions like type 2 diabetes. Several chromone derivatives have shown significant inhibitory activity against α-glucosidase, with some being more potent than the clinically used drug acarbose. For instance, a series of chromone derivatives isolated from the marine fungus Penicillium thomii Maire exhibited remarkable inhibition against α-glucosidase. Similarly, newly synthesized 6-sulfonamide-2H-chromene derivatives have also demonstrated potent α-amylase and α-glucosidase inhibitory activities.

Furthermore, chromone derivatives can interact with phase II metabolic enzymes like glutathione-S-transferases (GSTs), which are involved in the detoxification of various compounds. Flavonoids containing the chromone structure can modulate the expression and activity of GSTs, which play a crucial role in protecting cells from chemical carcinogens. The metabolic transformation of chromone derivatives themselves can occur through various pathways, including hydroxylation and reduction of carbonyl groups, as observed in the metabolism of flavanones by rat liver microsomes. The interaction of chromone derivatives with these metabolic enzymes highlights their potential to influence cellular metabolism and detoxification processes.

| Enzyme | Effect of Chromone Derivatives | Reference |

| α-Glucosidase | Inhibition | |

| α-Amylase | Inhibition | |

| Glutathione-S-transferases (GSTs) | Modulation of expression and activity | |

| Peroxisome proliferator-activated receptor-γ (PPAR-γ) | Transactivation | |

| p38 MAP Kinase | Inhibition | |

| Protein Kinase CK2 | Inhibition |

Cellular and Molecular Regulatory Mechanisms

Modulation of Gene Expression (Transcription Factors, Apoptosis, Cell Cycle Regulation)

Chromone derivatives have been shown to exert significant effects on cellular processes by modulating gene expression, including the activity of transcription factors, the induction of apoptosis, and the regulation of the cell cycle. These activities are often dependent on the specific chemical structure of the chromone derivative.

Transcription Factors:

The transcription factor AP-1, of which c-Jun is a key component, is activated by a wide range of extracellular signals and plays a crucial role in cell growth and apoptosis. In some cellular contexts, c-Jun is required for progression through the G1 phase of the cell cycle. Additionally, transcription factors of the FoxO family are involved in critical cellular functions, including cell differentiation, apoptosis, and proliferation. The dysregulation of FoxO proteins is often linked to cancer development. While direct evidence for 4-Oxochromene-6-carbaldehyde is limited, the broader class of chromone derivatives has been shown to influence these pathways.

Apoptosis and Cell Cycle Regulation:

Several studies have demonstrated the ability of chromone derivatives to induce apoptosis and cause cell cycle arrest in cancer cells. For example, certain 3,3'-carbonyl-bis(chromones) and 3-(5-(benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones have shown remarkable growth inhibitory effects on breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells. These compounds were found to induce either G2 or S-phase arrest in the cell cycle, leading to chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. The pro-apoptotic effects of some chromone derivatives are hypothesized to be mediated through signaling pathways involving proteins like caspase-3. For instance, the transcription factor FoxO3a can trigger an apoptotic cascade through the activation of caspase-3.

The ability of c-Jun to protect cells from apoptosis is dependent on the cellular context and the nature of the apoptotic stimulus. For example, c-Jun can protect cells from UV-induced cell death and, in cooperation with NF-κB, can prevent apoptosis induced by tumor necrosis factor-alpha (TNFα).

| Cellular Process | Effect of Chromone Derivatives | Key Molecules Involved | Reference |

| Cell Cycle | G1, G2, or S-phase arrest | Cyclin D1 | |

| Apoptosis | Induction | Caspase-3, FoxO3a | |

| Gene Expression | Modulation | AP-1 (c-Jun), FoxO |

Effects on Cellular Metabolism

The chromone structural motif is integral to a vast array of natural and synthetic molecules that exhibit significant biological activities, including profound effects on cellular metabolism. These compounds can influence metabolic pathways by interacting with key enzymes and regulatory proteins.